Cas no 6939-95-3 (1-(3-Chlorophenyl)ethanol)

1-(3-Chlorophenyl)ethanol is a chiral aromatic alcohol featuring a chlorophenyl substituent at the meta position. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its chlorinated aromatic ring enhances reactivity, enabling selective functionalization, while the hydroxyl group allows for further derivatization, such as esterification or oxidation. The compound's structural properties make it valuable for asymmetric synthesis and chiral resolution processes. High purity grades are available to meet stringent industrial and research requirements. Proper handling and storage under inert conditions are recommended to ensure stability and prevent degradation.
1-(3-Chlorophenyl)ethanol structure
1-(3-Chlorophenyl)ethanol structure
Product Name:1-(3-Chlorophenyl)ethanol
CAS No:6939-95-3
MF:C8H9ClO
MW:156.609461545944
MDL:MFCD00021864
CID:47094
PubChem ID:87566393
Update Time:2025-06-10

1-(3-Chlorophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Chlorophenyl)ethanol
    • 3-Chloro-alpha-methylbenzyl alcohol~3-Chlorophenyl methyl carbinol
    • 3-Chloro-alpha-methylbenzyl Alcohol
    • 1-(3-Chlorophenyl)ethyl Alcohol
    • 1-(3-chlorophenyl)ethan-1-ol
    • 1-(3-CHLOROPHENYL)-1-ETHANOL
    • NSC38772
    • 3-chlorophenylethanol
    • 1-(m-chlorophenyl)ethanol
    • 3'-chloro-1-phenylethanol
    • 1-(3-chlorophenyl)-ethanol
    • QYUQVBHGBPRDKN-UHFFFAOYSA-N
    • 3-Chloro-alpha-methylbenzylAlcohol
    • Benzenemethanol,3-chloro-a-methyl-
    • 4933A
    • SY005051
    • EN300-49489
    • AS-31064
    • AKOS016050391
    • NSC-38772
    • NS00043285
    • DTXSID601301679
    • 3-Chloro-alpha-methylbenzenemethanol
    • MFCD00021864
    • W-104629
    • AKOS000249217
    • 6939-95-3
    • A836476
    • Z335244960
    • SCHEMBL343771
    • SCHEMBL15943135
    • EINECS 230-079-9
    • CS-0207372
    • SB83960
    • NSC 38772
    • FT-0605614
    • MDL: MFCD00021864
    • Inchi: 1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3
    • InChI Key: QYUQVBHGBPRDKN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C)O
    • BRN: 2042021

Computed Properties

  • Exact Mass: 156.03400
  • Monoisotopic Mass: 156.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.173(lit.)
  • Boiling Point: 246°C(lit.)
  • Flash Point: >110℃
  • Refractive Index: 1.5445
  • PSA: 20.23000
  • LogP: 2.39330
  • Solubility: Not available

1-(3-Chlorophenyl)ethanol Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

1-(3-Chlorophenyl)ethanol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-(3-Chlorophenyl)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153311-10G
1-(3-Chlorophenyl)ethanol
6939-95-3 >98.0%(GC)
10g
¥669.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153311-1g
1-(3-Chlorophenyl)ethanol
6939-95-3 >98.0%(GC)
1g
¥102.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153311-25g
1-(3-Chlorophenyl)ethanol
6939-95-3 >98.0%(GC)
25g
¥1239.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153311-5g
1-(3-Chlorophenyl)ethanol
6939-95-3 >98.0%(GC)
5g
¥391.90 2023-09-03
Alichem
A019120461-25g
1-(3-Chlorophenyl)ethanol
6939-95-3 95%
25g
$356.00 2023-09-01
Alichem
A019120461-500g
1-(3-Chlorophenyl)ethanol
6939-95-3 95%
500g
$577.22 2023-09-01
TRC
C596958-250mg
1-(3-Chlorophenyl)ethanol
6939-95-3
250mg
$ 50.00 2022-06-06
TRC
C596958-500mg
1-(3-Chlorophenyl)ethanol
6939-95-3
500mg
$ 65.00 2022-06-06
TRC
C596958-2.5g
1-(3-Chlorophenyl)ethanol
6939-95-3
2.5g
$ 80.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852549-5g
1-(3-Chlorophenyl)ethanol
6939-95-3 ≥97%
5g
670.00 2021-05-17

1-(3-Chlorophenyl)ethanol Related Literature

Additional information on 1-(3-Chlorophenyl)ethanol

Recent Advances in the Study of 1-(3-Chlorophenyl)ethanol (CAS: 6939-95-3) in Chemical Biology and Pharmaceutical Research

1-(3-Chlorophenyl)ethanol (CAS: 6939-95-3) is a chiral aromatic alcohol that has garnered significant attention in recent years due to its potential applications in pharmaceutical synthesis and chemical biology. This compound serves as a key intermediate in the production of various bioactive molecules, including chiral drugs and agrochemicals. Recent studies have focused on optimizing its synthesis, exploring its biological activities, and investigating its role as a building block for more complex structures. This research brief aims to summarize the latest findings related to 1-(3-Chlorophenyl)ethanol, highlighting its significance in the field.

One of the most notable advancements in the synthesis of 1-(3-Chlorophenyl)ethanol involves the use of biocatalytic methods. Researchers have developed efficient enzymatic processes using ketoreductases and alcohol dehydrogenases to achieve high enantioselectivity and yield. For instance, a 2023 study published in Advanced Synthesis & Catalysis demonstrated the use of a novel ketoreductase from Lactobacillus kefiri to produce (R)-1-(3-Chlorophenyl)ethanol with >99% enantiomeric excess (ee) and 92% yield. This green chemistry approach not only improves efficiency but also aligns with the growing demand for sustainable pharmaceutical manufacturing.

In addition to its synthetic utility, 1-(3-Chlorophenyl)ethanol has been investigated for its potential biological activities. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters explored its inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. The findings suggested that certain derivatives of 1-(3-Chlorophenyl)ethanol could serve as lead compounds for developing novel P450 inhibitors, with potential applications in drug-drug interaction studies and personalized medicine.

Furthermore, the compound has been utilized as a chiral auxiliary in asymmetric synthesis. A 2022 paper in Organic Letters reported the use of 1-(3-Chlorophenyl)ethanol as a directing group in Pd-catalyzed C-H activation reactions, enabling the stereoselective construction of complex heterocycles. This methodology opens new avenues for the synthesis of enantiopure pharmaceuticals and natural products.

Despite these promising developments, challenges remain in scaling up the production of 1-(3-Chlorophenyl)ethanol and its derivatives. Recent research has addressed this issue by exploring continuous flow chemistry and immobilized enzyme systems, which offer improved scalability and cost-effectiveness. A 2023 study in Chemical Engineering Journal highlighted the successful integration of these technologies in a pilot-scale production of enantiopure 1-(3-Chlorophenyl)ethanol, achieving a space-time yield of 15 g/L/h.

In conclusion, 1-(3-Chlorophenyl)ethanol (CAS: 6939-95-3) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Recent advances in its synthesis, biological evaluation, and application as a chiral building block underscore its versatility and potential. Future research directions may include further optimization of biocatalytic processes, exploration of new biological targets, and development of innovative synthetic methodologies leveraging this compound's unique properties.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd